Cas no 2034206-76-1 (2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide)

2-Methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is a synthetic organic compound featuring a benzamide core substituted with a methoxy group and a 2-(thiophen-2-yl)pyridin-3-ylmethyl moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its hybrid heterocyclic framework, combining thiophene and pyridine rings, enhances binding affinity in target interactions, particularly in kinase inhibition studies. The methoxy group contributes to improved solubility and metabolic stability. The compound's well-defined synthetic pathway allows for high purity and reproducibility, supporting its use in drug discovery and development. Its structural versatility also facilitates further derivatization for structure-activity relationship (SAR) studies.
2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide structure
2034206-76-1 structure
Product name:2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
CAS No:2034206-76-1
MF:C18H16N2O2S
MW:324.396842956543
CID:5375329
PubChem ID:91625740

2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
    • 2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
    • 2034206-76-1
    • F6482-7408
    • 2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
    • AKOS025318351
    • Inchi: 1S/C18H16N2O2S/c1-22-15-8-3-2-7-14(15)18(21)20-12-13-6-4-10-19-17(13)16-9-5-11-23-16/h2-11H,12H2,1H3,(H,20,21)
    • InChI Key: DMRMPLXJPJFZQD-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C(=CC=CN=1)CNC(C1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 324.09324893g/mol
  • Monoisotopic Mass: 324.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.5Ų
  • XLogP3: 3

2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6482-7408-10mg
2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034206-76-1
10mg
$79.0 2023-09-08
Life Chemicals
F6482-7408-5mg
2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034206-76-1
5mg
$69.0 2023-09-08
Life Chemicals
F6482-7408-20μmol
2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034206-76-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6482-7408-2mg
2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034206-76-1
2mg
$59.0 2023-09-08
Life Chemicals
F6482-7408-3mg
2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034206-76-1
3mg
$63.0 2023-09-08
Life Chemicals
F6482-7408-4mg
2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034206-76-1
4mg
$66.0 2023-09-08
Life Chemicals
F6482-7408-15mg
2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034206-76-1
15mg
$89.0 2023-09-08
Life Chemicals
F6482-7408-25mg
2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034206-76-1
25mg
$109.0 2023-09-08
Life Chemicals
F6482-7408-10μmol
2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034206-76-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6482-7408-20mg
2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034206-76-1
20mg
$99.0 2023-09-08

Additional information on 2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide

Research Brief on 2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide (CAS: 2034206-76-1)

Recent studies have highlighted the growing interest in 2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide (CAS: 2034206-76-1), a novel small molecule with potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been the subject of several investigations aimed at understanding its pharmacological properties and therapeutic potential. The presence of a thiophene-pyridine hybrid scaffold coupled with a benzamide moiety suggests its relevance in targeting specific biological pathways, particularly those involving protein-protein interactions or enzyme modulation.

One of the key areas of research for this compound has been its role as a potential kinase inhibitor. Kinases are critical regulators of cellular signaling, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide exhibits selective inhibitory activity against certain kinase targets, with IC50 values in the low micromolar range. These findings position the compound as a promising candidate for further optimization and development.

In addition to its kinase inhibitory properties, recent work has explored the compound's potential as a modulator of G-protein-coupled receptors (GPCRs). GPCRs represent one of the largest families of drug targets, and the structural features of 2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide suggest it may interact with specific receptor subtypes. Computational docking studies and molecular dynamics simulations have provided insights into its binding modes, which could guide the design of more potent analogs.

The synthesis and characterization of 2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide have also been detailed in recent publications. Efficient synthetic routes have been developed, emphasizing the use of palladium-catalyzed cross-coupling reactions to construct the thiophene-pyridine core. These methodologies not only facilitate the production of the compound but also enable the generation of diverse derivatives for structure-activity relationship (SAR) studies.

Despite these promising developments, challenges remain in translating the compound's in vitro activity into in vivo efficacy. Pharmacokinetic studies have indicated moderate bioavailability and metabolic stability, suggesting the need for further medicinal chemistry optimization. Researchers are currently exploring prodrug strategies and formulation approaches to enhance its drug-like properties.

In conclusion, 2-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide (CAS: 2034206-76-1) represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted pharmacological profile and synthetic accessibility make it a valuable tool for probing biological mechanisms and a potential lead for therapeutic development. Future research will likely focus on expanding its target repertoire and improving its pharmacokinetic parameters to unlock its full therapeutic potential.

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